molecular formula C26H23F3N2 B10933705 4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10933705
M. Wt: 420.5 g/mol
InChI Key: LSPPUDGCKGISDF-UHFFFAOYSA-N
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Description

4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the methylphenyl and trifluoromethylbenzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring and subsequent substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethylphenyl motif and exhibit similar reactivity and applications.

    Pyrazole derivatives: Compounds with a pyrazole core, such as 1-phenyl-3-methyl-1H-pyrazole, have comparable chemical properties and uses.

Uniqueness

4-methyl-3,5-bis(3-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C26H23F3N2

Molecular Weight

420.5 g/mol

IUPAC Name

4-methyl-3,5-bis(3-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C26H23F3N2/c1-17-7-4-10-21(13-17)24-19(3)25(22-11-5-8-18(2)14-22)31(30-24)16-20-9-6-12-23(15-20)26(27,28)29/h4-15H,16H2,1-3H3

InChI Key

LSPPUDGCKGISDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC(=C4)C)C

Origin of Product

United States

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